molecular formula C14H11Cl2N5O4 B2381395 2-(8-((2,4-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021031-33-3

2-(8-((2,4-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B2381395
CAS No.: 1021031-33-3
M. Wt: 384.17
InChI Key: UFEWUHQTXJDFIO-UHFFFAOYSA-N
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Description

2-(8-((2,4-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a potent and selective inhibitor of Class I histone deacetylases (HDACs), with primary activity against HDAC1, HDAC2, and HDAC3. This compound serves as a critical pharmacological tool in epigenetic research, enabling the investigation of histone acetylation dynamics and its profound impact on gene expression. By modulating the acetylation status of histone and non-histone proteins, this inhibitor facilitates the study of chromatin remodeling and its downstream functional consequences. Its research value is particularly significant in the field of oncology, where it is used to probe the mechanisms of HDAC-dependent cell proliferation, differentiation, and apoptosis in various cancer models. The selective inhibition profile of this compound allows researchers to dissect the specific roles of Class I HDAC isoforms in disease pathogenesis, providing a more targeted approach compared to broad-spectrum HDAC inhibitors. Furthermore, its application extends to neurological and inflammatory disease research, where HDAC activity has been implicated in key pathological processes. The insights gained from using this inhibitor contribute to the validation of HDACs as therapeutic targets and aid in the preclinical assessment of epigenetic-based treatment strategies.

Properties

IUPAC Name

2-[8-(2,4-dichloroanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O4/c1-20-11-10(12(24)19-14(20)25)21(5-9(22)23)13(18-11)17-8-3-2-6(15)4-7(8)16/h2-4H,5H2,1H3,(H,17,18)(H,22,23)(H,19,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEWUHQTXJDFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=C(C=C(C=C3)Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(8-((2,4-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the purine core and subsequent functionalization to introduce the dichlorophenyl and acetic acid moieties. Specific synthetic routes may vary, but they generally follow established protocols for purine derivatives.

Anticancer Activity

Research indicates that derivatives of purine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(8-((2,4-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid have been tested for their in vitro activity against human cancer cell lines. In a study assessing the cytotoxic potency of related compounds, some exhibited tumor growth inhibitory properties comparable to established chemotherapeutics such as cisplatin .

CompoundCell Line TestedIC50 (µM)Reference
21A549 (Lung)5.0
18HeLa (Cervical)4.5
20MCF7 (Breast)6.0

The mechanism of action for purine derivatives often involves the inhibition of nucleic acid synthesis or interference with cellular signaling pathways. Some studies suggest that these compounds may target specific kinases or enzymes involved in cell proliferation and survival.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    A study published in Cancer Research evaluated the effects of various purine derivatives on human cancer cell lines. The compound demonstrated significant cytotoxicity against multiple lines, indicating its potential as a chemotherapeutic agent .
  • Antibacterial Properties
    In addition to anticancer activity, some derivatives have shown antibacterial properties. For instance, compounds structurally related to our target compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus, highlighting their broad-spectrum antimicrobial potential .

Pharmacological Profile

The pharmacological profile of 2-(8-((2,4-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid suggests it could be effective in treating conditions mediated by aberrant cellular proliferation or inflammation.

Toxicity and Side Effects

While promising, the toxicity profile of this compound must be thoroughly evaluated through preclinical studies to ensure safety and efficacy before clinical application.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural variations among analogues, focusing on substituents, functional groups, and molecular properties:

Compound Identifier (Evidence ID) Position 8 Substituent Position 3 Substituent Position 7 Substituent Functional Group Molecular Formula Molecular Weight (g/mol) Hypothesized Impact
Target Compound 2,4-Dichlorophenylamino Methyl Acetic acid Carboxylic acid C₁₄H₁₁Cl₂N₅O₄ 384.17 (calculated) Enhanced halogen bonding; moderate solubility
4-Isopropylphenyl 1,3-Dimethyl Acetamide Amide C₁₈H₂₂N₆O₃ 370.40 (calculated) Reduced solubility; increased lipophilicity
Sulfanyl group 1,3-Dimethyl 4-Methylbenzyl Sulfanyl acetic acid C₁₈H₁₈N₄O₄S 398.43 (calculated) Potential redox activity; enhanced membrane permeability
Sulfanyl group 1,3,7-Trimethyl Sulfanyl acetic acid Sulfanyl acetic acid C₁₂H₁₄N₄O₄S 326.33 (calculated) Increased steric hindrance; altered metabolic stability
Diethylamino Methyl Acetamide Amide C₁₂H₁₉N₇O₃ 309.33 (calculated) Basic side chain; potential for cation-π interactions
2-Methylphenyl 2,6-Dichlorobenzyl - Amine C₁₉H₁₅Cl₂N₅ 408.26 (reported) High lipophilicity; possible dual halogen bonding
Hexanoic acid chain 1,3-Dimethyl Hexanoic acid Carboxylic acid C₁₃H₁₈N₄O₄ 294.31 (reported) Extended chain may reduce solubility but improve tissue penetration

Functional Group and Substituent Analysis

  • Halogenated Aromatic Groups: The target compound’s 2,4-dichlorophenyl group (vs. 2,6-dichlorophenyl in ) may favor ortho/para electronic effects, enhancing binding to hydrophobic pockets. In contrast, non-halogenated substituents (e.g., 4-isopropylphenyl in ) rely on van der Waals interactions.
  • Acetic Acid vs. Amide : The carboxylic acid in the target compound improves solubility at physiological pH compared to acetamide derivatives ( ), which are less ionized and more lipophilic.
  • Sulfanyl vs.
  • Alkyl Chain Length: The hexanoic acid chain in increases hydrophobicity, likely reducing aqueous solubility but enhancing membrane permeability compared to the shorter acetic acid chain in the target compound.

Hypothetical Pharmacokinetic and Pharmacodynamic Implications

  • Solubility : Carboxylic acid derivatives (target compound, ) are more water-soluble than amides or sulfanyl-linked analogues.
  • Metabolic Stability : Methyl groups at position 3 (target compound, ) may slow oxidative metabolism compared to bulkier substituents (e.g., trimethyl in ).
  • Receptor Binding: The dichlorophenyl group in the target compound and could engage in halogen bonding with biomolecular targets, a feature absent in non-halogenated analogues.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodological Answer : Synthesis requires controlled temperature (0–5°C for initial reaction steps) and pyridine as a solvent to facilitate acylation. For example, analogous procedures involve reacting acetyl chloride derivatives with anthranilic acid analogs under inert conditions . Purification involves sequential washing with sodium bicarbonate (5% w/v) and recrystallization from methanol to remove unreacted intermediates. Characterization should include HPLC (C18 column, 0.1% TFA/acetonitrile gradient) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected [M+H]⁺ ~450–460 Da). Pair this with FTIR to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the purine dioxo groups and acetic acid moiety). Cross-reference with computed InChI keys (e.g., AAYBCPQJEUWCIW-FBCYGCLPSA-N for similar purine derivatives) .

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution (MIC assays against Gram-positive/negative bacteria and fungi). For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values. Dose-response curves should span 0.1–100 µM to capture potency trends .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the purine core and 2,4-dichlorophenyl group as pharmacophores. Validate with MD simulations (GROMACS) to assess stability in binding pockets (e.g., bacterial dihydrofolate reductase). Use QM/MM calculations to refine electronic interactions in the active site .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis of dose-dependent effects, focusing on assay conditions (e.g., pH, serum content). Reproduce experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Apply ANOVA to isolate variables (e.g., solvent DMSO% vs. activity) .

Q. How can reaction yields be improved while minimizing byproducts?

  • Methodological Answer : Optimize stoichiometry (e.g., 1.2:1 molar ratio of dichlorophenyl precursor to purine intermediate). Introduce microwave-assisted synthesis (100°C, 30 min) to enhance kinetics. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates via flash chromatography .

Q. What advanced techniques characterize the compound’s solubility and stability?

  • Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers (PBS, pH 7.4). For stability, conduct forced degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS/MS. Solubility can be enhanced by preparing sodium salts (e.g., sodium acetate analog ).

Q. How does substituent variation on the purine ring affect bioactivity?

  • Methodological Answer : Synthesize analogs with methyl, hexyl, or fluorophenyl groups at the 3- and 7-positions. Compare IC₅₀ values in enzyme inhibition assays (e.g., xanthine oxidase). SAR analysis should prioritize logP (lipophilicity) and hydrogen-bonding capacity (e.g., fluorine’s electron-withdrawing effects ).

Methodological Notes

  • Spectral Data : Reference NMR shifts (e.g., purine H-8 proton at δ 8.2–8.5 ppm in DMSO-d₆) and UV-Vis λmax (~265 nm for purine absorption) .
  • Safety Protocols : Use fume hoods for dichlorophenyl intermediates; handle sodium bicarbonate washes cautiously to avoid exothermic reactions .

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